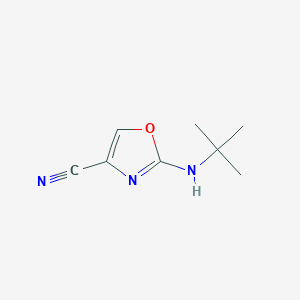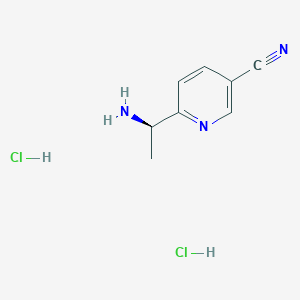
(R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is primarily used in scientific research and is known for its high purity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Aminoethylation: The aminoethyl group is introduced at the 6-position of the nicotinonitrile ring through a series of reactions involving reagents such as ethylamine and catalysts.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to achieve high purity.
Dihydrochloride Formation: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
- (S)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
- 6-(1-Aminoethyl)nicotinonitrile
Uniqueness
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific stereochemistry and position of the aminoethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Eigenschaften
Molekularformel |
C8H11Cl2N3 |
|---|---|
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6(10)8-3-2-7(4-9)5-11-8;;/h2-3,5-6H,10H2,1H3;2*1H/t6-;;/m1../s1 |
InChI-Schlüssel |
NWGDRKYCDQHRPM-QYCVXMPOSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(C=C1)C#N)N.Cl.Cl |
Kanonische SMILES |
CC(C1=NC=C(C=C1)C#N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


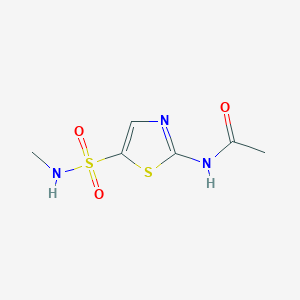

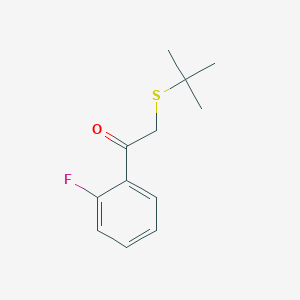


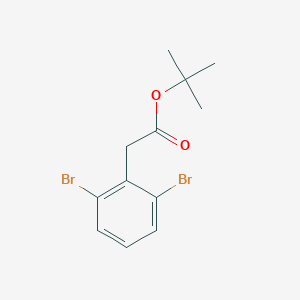


![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
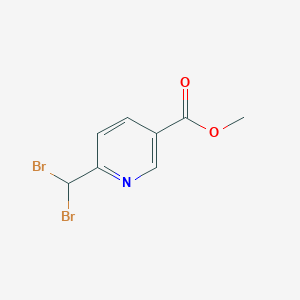
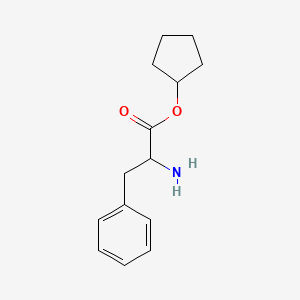
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)

